molecular formula C7H13NO B2946618 2-Azaspiro[3.4]octan-6-ol CAS No. 1638920-41-8

2-Azaspiro[3.4]octan-6-ol

Cat. No.: B2946618
CAS No.: 1638920-41-8
M. Wt: 127.187
InChI Key: JVEMDMMDFHXQSB-UHFFFAOYSA-N
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Description

2-Azaspiro[34]octan-6-ol is a heterocyclic compound characterized by a spiro linkage between a nitrogen-containing azetidine ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.4]octan-6-ol can be achieved through several routes. One common method involves the annulation of the cyclopentane ring with an azetidine derivative. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar annulation strategies. The process is optimized for high yield and purity, with minimal chromatographic purification steps to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.4]octan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Azaspiro[3.4]octan-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]octan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: This compound has an oxygen atom in place of the hydroxyl group, leading to different chemical properties and reactivity.

    2-Azaspiro[3.3]heptane: This compound has a smaller ring size, which affects its stability and reactivity.

Uniqueness

2-Azaspiro[3.4]octan-6-ol is unique due to its specific spiro linkage and the presence of both nitrogen and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2-azaspiro[3.4]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-1-2-7(3-6)4-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEMDMMDFHXQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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